Physicochemical Differentiation from the 3-Phenyl Analog
The 7-chloro-3-(4-methylphenyl) derivative (MW = 245.67 g·mol⁻¹) carries a 14.03 Da higher molecular weight than the 3‑phenyl analog 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17466‑00‑1, MW = 231.64 g·mol⁻¹) [1]. The 4‑methyl substituent increases calculated logP by approximately +0.5 units relative to the unsubstituted phenyl (estimated logP ~2.7 for the 4‑methylphenyl vs. measured logP 2.2 for the 3‑phenyl analog); this increment is consistent with the well‑established π‑contribution of a para‑methyl group (~+0.52 per Hansch analysis) [1][2]. The phenyl analog further exhibits an experimentally determined melting point of 115–117 °C, providing a baseline solid‑state property comparator [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 245.67 g·mol⁻¹; estimated logP ~2.7 (by Hansch fragment addition: phenyl logP 2.2 + π(CH₃) ~0.5) |
| Comparator Or Baseline | 7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 17466‑00‑1): MW = 231.64 g·mol⁻¹; measured logP = 2.2 (Enamine data); m.p. 115–117 °C [1] |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹ (6.1% increase); ΔlogP ≈ +0.5 log units; Δm.p. = not experimentally determined for target compound |
| Conditions | Calculated or vendor‑reported physicochemical properties; logP of 3‑phenyl analog measured by Enamine; logP of 4‑methylphenyl analog estimated by fragment additivity |
Why This Matters
A 0.5 logP difference translates to an approximately 3‑fold change in the octanol–water partition coefficient, which directly impacts aqueous solubility, passive membrane permeability, and protein binding in biological assays—making the 4‑methylphenyl analog a distinct chemical entity for lead optimization rather than a drop‑in replacement for the phenyl congener.
- [1] Enamine Ltd. 7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (EN300-51264): purity 95%, logP 2.2, m.p. 115–117 °C, MW 231.64. Chembase record. View Source
- [2] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(CH₃) = +0.52 for aromatic substitution. View Source
